6-(Butan-2-yl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-butan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJQDAMSVBCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Butan 2 Yl Pyrimidin 4 Amine and Its Analogs
Classical Synthetic Routes to Pyrimidine (B1678525) Scaffolds
The foundational approaches to pyrimidine synthesis have been refined over more than a century, providing a robust toolbox for chemists. These methods typically involve the construction of the heterocyclic ring from acyclic precursors.
Condensation Reactions for Core Pyrimidine Formation
Condensation reactions are a fundamental and widely employed strategy for the de novo synthesis of the pyrimidine ring. libretexts.orgwikipedia.org These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water, ammonia, or an alcohol. wikipedia.org The most common and versatile method is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine or a related N-C-N fragment.
A classic example is the reaction between a β-dicarbonyl compound and an amidine, guanidine (B92328), or urea (B33335) to form the pyrimidine core. The reaction proceeds through a series of addition and dehydration steps, ultimately leading to the cyclized product. The choice of the 1,3-dicarbonyl component and the N-C-N component dictates the substitution pattern of the resulting pyrimidine. For instance, the use of guanidine hydrochloride in the presence of a base like sodium methoxide (B1231860) can react with a dialkyl malonate to produce 2-amino-4,6-dihydroxypyrimidines. wikipedia.org
Another important condensation approach involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with guanidine or other amidines. This method is particularly useful for the synthesis of 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in The reaction is typically carried out in a suitable solvent like DMF and refluxed for several hours. rasayanjournal.co.in
The following table summarizes key features of common condensation reactions for pyrimidine synthesis:
| 1,3-Dicarbonyl Precursor Type | N-C-N Reagent | Typical Product | Key Reaction Conditions |
| Dialkyl Malonate | Guanidine | 2-Amino-4,6-dihydroxypyrimidine | Basic (e.g., Sodium Methoxide in Methanol), Reflux |
| β-Ketoester | Amidines | 4-Hydroxy-6-alkyl/aryl-2-substituted pyrimidine | Basic or Acidic catalysis, various solvents |
| α,β-Unsaturated Ketone (Chalcone) | Guanidinium Carbonate | 2-Amino-4,6-diarylpyrimidine | DMF, Reflux |
Heterocycle Annulation Strategies
Heterocycle annulation involves the construction of the pyrimidine ring onto a pre-existing ring system. While not a direct method for synthesizing a simple substituted pyrimidine like 6-(butan-2-yl)pyrimidin-4-amine from acyclic precursors, it is a crucial strategy for creating more complex, fused pyrimidine systems. These methods often start with a functionalized heterocycle, such as an aminopyrazole or an aminoimidazole, and build the pyrimidine ring onto it.
For example, pyrimido[4,5-d]pyrimidines can be synthesized from pyrimidine precursors. rsc.org One such method involves the reaction of 6-amino-1,3-dialkyl-pyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea under microwave irradiation. rsc.org While this specific example leads to a fused system, the underlying principle of building a new ring onto an existing one is a powerful tool in heterocyclic chemistry.
Targeted Synthesis of this compound
The synthesis of the specific molecule this compound requires a carefully planned sequence that directs the installation of the sec-butyl group at the C6 position and the amino group at the C4 position.
Precursor Selection and Preparation
A plausible and efficient route to this compound would likely start with a precursor that already contains the butan-2-yl moiety or can be easily converted to it. A key precursor for this synthesis would be a β-ketoester or a related 1,3-dicarbonyl compound bearing a butan-2-yl group. For instance, ethyl 3-oxo-4-methylhexanoate would be an ideal starting material. This can be prepared through a Claisen condensation of ethyl acetate (B1210297) with ethyl 2-methylbutanoate.
The other crucial component is the N-C-N fragment. To introduce the 4-amino group directly, formamidine (B1211174) or its salts would be a suitable choice. Alternatively, one could use a precursor that allows for the later introduction of the amino group, such as starting with urea to form a pyrimidinone, which is then converted to a chloropyrimidine and subsequently aminated.
A more direct approach would be the condensation of a β-diketone, such as 5-methylheptane-2,4-dione , with formamidine.
The following table outlines potential precursors for the synthesis of this compound:
| Precursor Type | Specific Example | Role in Synthesis |
| β-Ketoester | Ethyl 3-oxo-4-methylhexanoate | Provides the C4, C5, C6, and butan-2-yl fragments |
| β-Diketone | 5-Methylheptane-2,4-dione | Provides the C4, C5, C6, and butan-2-yl fragments |
| N-C-N Reagent | Formamidine Acetate | Provides the N1, C2, and N3 atoms |
| N-C-N Reagent | Guanidine Hydrochloride | Leads to a 2-amino intermediate |
Reaction Conditions Optimization
The condensation reaction to form the pyrimidine ring is sensitive to reaction conditions, and optimization is crucial for achieving a good yield of the desired product.
A typical procedure would involve the condensation of the chosen β-dicarbonyl precursor with formamidine acetate in a suitable solvent under basic conditions.
General Reaction Scheme:
Key parameters to optimize include:
Base: Common bases include sodium ethoxide, sodium methoxide, or potassium carbonate. The choice and stoichiometry of the base can significantly influence the reaction rate and the formation of byproducts.
Solvent: Alcohols such as ethanol (B145695) or methanol (B129727) are frequently used as they can also serve as the solvent for preparing the alkoxide base. Aprotic solvents like DMF or DMSO can also be employed, sometimes leading to different reaction profiles.
Temperature: The reaction is often carried out at reflux temperature to drive it to completion. However, lower temperatures might be necessary to improve selectivity in some cases.
Reaction Time: The reaction progress should be monitored, for instance by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time and avoid decomposition of the product.
A study on the synthesis of related 4-aminopyrimidines showed that controlling the temperature during ammonolysis of a chloropyrimidine intermediate is critical to suppress the formation of impurities.
Yield Enhancement Strategies
Several strategies can be employed to enhance the yield of this compound.
Purification of Precursors: Using highly pure starting materials is fundamental to achieving a high yield and simplifying the purification of the final product.
Catalysis: While classical condensations often rely on stoichiometric bases, the use of catalysts can improve efficiency. For certain pyrimidine syntheses, Lewis acids or transition metal catalysts have been shown to be effective. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. rsc.org
The following table summarizes potential yield enhancement strategies:
| Strategy | Description | Potential Advantage |
| Stepwise Synthesis | Isolate and purify the intermediate pyrimidinol before chlorination and amination. | Better control over each reaction step and easier purification. |
| Reagent Choice | Use of a more reactive chlorinating agent or optimizing the amination conditions (e.g., using a specific source of ammonia, temperature, and pressure). | Higher conversion rates in the key functional group interconversion steps. |
| Catalysis | Investigating the use of catalysts for the condensation or amination steps. | Potential for milder reaction conditions and improved atom economy. |
| Microwave Irradiation | Employing microwave heating for the condensation or amination steps. | Drastic reduction in reaction time and potential for higher throughput. |
By carefully selecting precursors and optimizing the reaction conditions through systematic variation of parameters, the synthesis of this compound can be achieved with good efficiency and purity, paving the way for its further investigation and application.
Advanced Synthetic Approaches
The synthesis of pyrimidine scaffolds, including this compound, has moved beyond classical condensation methods. Modern approaches prioritize efficiency, selectivity, and sustainability, employing novel catalytic systems and process technologies.
Catalytic Methods in Pyrimidine Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways to pyrimidines with improved yields and selectivity under milder conditions. jocpr.com For the synthesis of substituted pyrimidines, several catalytic strategies are noteworthy.
Transition metal-catalyzed cross-coupling and cycloaddition reactions are prominent. For instance, zinc chloride (ZnCl₂)-catalyzed three-component coupling reactions can assemble 4,5-disubstituted pyrimidines in a single step from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. rsc.org Palladium catalysts, such as Pd₂(dba)₃ with X-Phos as a ligand, are used in Buchwald-Hartwig coupling reactions to introduce amino groups onto the pyrimidine core. nih.gov Copper-catalyzed reactions are also employed for the cyclization of ketones with nitriles to form diverse pyrimidine structures. Other metals like iridium and manganese have been explored for pyrimidine synthesis from amines and alcohols, although catalyst poisoning can be a challenge with certain substrates. rsc.org
Recently, a metal- and additive-free [2+2+2] cascade cyclization has been developed, reacting vinyl thianthrenium salts with nitriles. rsc.org This method avoids transition metals and harsh reagents, aligning with greener synthetic principles. rsc.org Another approach involves the regioselective reaction of carbonyl compounds with amidines, mediated by TEMPO and a recyclable iron(II)-complex, which proceeds through a complex cyclization sequence. rsc.org
| Catalyst/System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| ZnCl₂ | Three-component coupling | Single-step synthesis of 4,5-disubstituted pyrimidines. | rsc.org |
| Pd₂(dba)₃ / X-Phos | Buchwald-Hartwig amination | Introduction of various amine substituents. | nih.gov |
| Copper (Cu) Catalysts | Cyclization | Synthesis from ketones and nitriles. | |
| Iridium (Ir) / Manganese (Mn) Catalysts | Condensation/Dehydrogenation | Synthesis from amidines and alcohols. | rsc.org |
| TEMPO / Iron(II)-complex | Oxidative Cyclization | Regioselective reaction of carbonyls with amidines. | rsc.org |
| None (Metal-free) | [2+2+2] Cascade Cyclization | Sustainable method using vinyl thianthrenium salts and nitriles. | rsc.org |
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility and scalability. researchgate.net The application of flow reactors to pyrimidine synthesis is an emerging area.
Microwave flow reactors have been used for the one-step synthesis of pyridines and dihydropyridines, demonstrating the potential for rapid, high-yield production of related heterocycles. nih.gov This technology allows for precise control over reaction parameters like temperature and pressure, enabling reactions that are difficult to manage in batch. researchgate.netnih.gov For pyrimidines specifically, continuous-flow retro-Diels-Alder (rDA) reactions have been employed to synthesize various pyrimidinone systems. researchgate.net This approach allows for the rapid screening of reaction conditions and has been used to generate libraries of potentially bioactive compounds. researchgate.net The synthesis of sugar-containing pyrimidine compounds has also been demonstrated in continuous-flow microreactors, highlighting the versatility of this technology. researchgate.net
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innumberanalytics.com These principles are increasingly applied to the synthesis of heterocyclic compounds like pyrimidines.
Key green strategies applicable to pyrimidine synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.innih.gov For example, the Biginelli condensation to form tetrahydropyrimidines can be efficiently catalyzed by p-toluenesulfonic acid under microwave irradiation. nih.gov
Solvent-Free and Solid-Support Reactions: Conducting reactions without a solvent or on a solid support like silica (B1680970) gel minimizes waste and can simplify product purification. rasayanjournal.co.in
Alternative Solvents: When solvents are necessary, greener alternatives like water, ionic liquids, or deep eutectic solvents are preferred over traditional volatile organic compounds. jocpr.comnumberanalytics.com
Catalysis: The use of reusable heterogeneous or biocatalysts improves atom economy and reduces waste. jocpr.comnumberanalytics.com
Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to induce chemical reactions, offering an eco-friendly method for synthesizing various heterocycles in high yields and purity. tandfonline.com
| Green Chemistry Approach | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Faster reaction rates, higher yields, reduced side reactions. | rasayanjournal.co.innih.gov |
| Solvent-Free Reactions | Conducting synthesis without a solvent medium. | Reduced waste, cost, and environmental impact. | rasayanjournal.co.intandfonline.com |
| Ball Milling (Mechanochemistry) | Using mechanical force to drive reactions. | Solvent-free, high yields, simple process. | tandfonline.com |
| Use of Greener Solvents | Employing water, ionic liquids, or bio-solvents. | Reduced toxicity and environmental harm. | jocpr.comnumberanalytics.com |
| Heterogeneous Catalysis | Using solid-phase catalysts that are easily separated. | Catalyst can be recycled, simplifying purification. | numberanalytics.com |
Synthesis of Structural Analogs and Derivatives of this compound
The generation of structural analogs is crucial for studying structure-activity relationships. This can be achieved by modifying the substituents on the pyrimidine ring or by altering the butan-2-yl side chain.
Substituent Variation at the Pyrimidine Ring
The pyrimidine ring offers multiple positions (C2, C5) for introducing new functional groups, in addition to the existing amino group at C4 and the alkyl group at C6.
Substitution at C2: The 2-position can be functionalized in several ways. One common method starts with a 2-chloropyrimidine (B141910) or 2-(methylthio)pyrimidine (B2922345) intermediate. The chloro or methylthio group can be displaced by various nucleophiles, such as amines, to yield 2-amino or 2-alkylamino derivatives. nih.govnih.gov Another powerful method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine or substituted guanidines, which directly installs a 2-amino group. nih.gov
Substitution at C5: The C5 position is often functionalized via electrophilic substitution on an activated pyrimidine ring. For example, 5-aryl azo pyrimidines can be synthesized via coupling reactions. nih.gov More advanced methods include the direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides to create C4-heteroatom substituted pyrimidines, which can then be further modified. acs.org A "deconstruction-reconstruction" strategy has also been developed where the pyrimidine ring is opened and then re-closed with a new component, allowing for the introduction of substituents at the C5 position. nih.gov
Multi-site Substitution: Synthesizing di- or tri-substituted pyrimidines often involves multi-step sequences. For example, starting with 2,4-dichloropyrimidines, sequential nucleophilic substitution at C4 and then C2 allows for the controlled introduction of two different amino groups. nih.gov
| Position | Synthetic Strategy | Example Precursor | Resulting Group | Reference |
|---|---|---|---|---|
| C2 | Nucleophilic Substitution | 2-Chloropyrimidine | -NHR, -OR, -SR | nih.gov |
| C2 | Condensation | Substituted Guanidine | -NH₂, -NHR | nih.gov |
| C5 | Electrophilic Substitution | Activated Pyrimidine | -Arylazo, -Halogen | nih.gov |
| C2, C4 | Sequential Nucleophilic Substitution | 2,4-Dichloropyrimidine | 2,4-Diamino (substituted) | nih.gov |
Modification of the Butan-2-yl Moiety
Modifying the saturated butan-2-yl side chain post-synthesis is challenging due to the inert nature of its C-H bonds. The primary strategy for creating analogs with different alkyl groups is to use a different starting ketone during the initial pyrimidine ring formation. However, recent advances in C-H activation offer potential, albeit complex, routes for late-stage functionalization.
Variation via Initial Synthesis: The most straightforward method to obtain analogs with modified side chains is to begin the synthesis with a different ketone. The classical pyrimidine synthesis involves the condensation of a β-dicarbonyl compound (or equivalent) with an amidine. By replacing butan-2-one with other ketones (e.g., cyclopentanone, 3-pentanone, acetone), a variety of C6-alkyl or cycloalkyl pyrimidine analogs can be produced.
Late-Stage C-H Functionalization: Direct functionalization of unactivated C(sp³)–H bonds is a frontier in organic synthesis. nih.gov Methods using radical-mediated processes show promise. For example, photoredox-catalyzed Minisci-type reactions can generate alkyl radicals from bromoalkanes, which can then be added to heteroarenes. acs.org A more direct approach involves hydrogen atom abstraction from an aliphatic C-H bond by a highly reactive radical (e.g., an amidyl radical), followed by a group transfer from a reagent. nih.gov These methods could potentially be used to introduce functional groups (e.g., hydroxyl, amino, other alkyl groups) onto the butan-2-yl chain, though this would require significant optimization for a specific substrate like this compound.
Isosteric Replacements in the Pyrimidine Core
Isosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a molecule's physicochemical and biological properties by substituting one atom or group of atoms with another that possesses similar spatial and electronic characteristics. nih.govnih.gov The pyrimidine ring, a privileged scaffold in numerous biologically active compounds, is frequently a subject of such modifications to enhance potency, selectivity, metabolic stability, or to secure novel intellectual property. nih.govnih.govresearchgate.net For analogs of this compound, replacing the core pyrimidine ring with other heterocyclic systems can lead to compounds with retained or improved pharmacological profiles.
A prominent isosteric replacement for the pyrimidine or purine (B94841) core is the pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine. mdpi.comresearchgate.net In this scaffold, the nitrogen atom at the 7-position of a purine is replaced by a carbon atom. researchgate.net This change renders the attached five-membered pyrrole (B145914) ring more electron-rich and provides a site for further functionalization at the C7 position. researchgate.net Derivatives of pyrrolo[2,3-d]pyrimidine have garnered significant attention for their potential as kinase inhibitors and anticancer agents. nih.govnih.govmdpi.com
The synthesis of these analogs often begins with a pre-formed pyrrolo[2,3-d]pyrimidine core. A common precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be reacted with various amines to install different side chains. mdpi.com For instance, heating a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in ethanol yields ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. mdpi.com Subsequent modifications, such as reaction with hydrazine (B178648) and then with substituted aldehydes, can produce a diverse library of derivatives. mdpi.com Another approach involves a condensation reaction between pyrrolo[2,3-d]pyrimidine derivatives and aromatic amines. mdpi.com Research has shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit potent and selective inhibitory activity against various kinases, such as EGFR and Axl, which are implicated in cancer. nih.govnih.gov
Another class of pyrimidine isosteres is the pyrazolo[3,4-d]pyrimidines. These are also purine analogs and serve as a versatile scaffold for developing pharmacologically active compounds. mdpi.com The synthesis of substituted pyrazolo[3,4-d]pyrimidines can be achieved through selective nucleophilic substitution. For example, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) results in the selective substitution of the chlorine atom at the C4 position, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. mdpi.com This demonstrates a viable route to 4-amino substituted pyrazolo[3,4-d]pyrimidines, which are direct isosteres of the aminopyrimidine core.
Other heterocyclic systems, such as pyridazines and triazoles, are also explored as bioisosteres for pyrimidine and related structures. mdpi.comacs.org Pyridazine derivatives, for instance, are known to possess a wide array of biological activities. mdpi.com The replacement of an amide group within a related pyrazolo[1,5-a]pyrimidine (B1248293) series with a 1,2,4-triazole (B32235) ring has been shown to improve metabolic stability while maintaining key hydrogen bonding interactions with the target protein. acs.org These examples underscore the broad applicability of isosteric replacement in modifying pyrimidine-based compounds.
Table of Pyrrolo[2,3-d]pyrimidine Analogs
| Starting Material | Isosteric Analog Synthesized | Research Findings | Citation |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and Ethyl-4-aminobenzoate | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Compound 5k emerged as a potent multi-targeted kinase inhibitor (EGFR, Her2, VEGFR2, CDK2) and induced apoptosis in HepG2 cells. | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine-imines | 3-Halo-substituted pyrrolo[2,3-d]pyrimidines | Compounds with a bromine substituent and an azepine side-ring showed superior antitumor activity on the colon cancer HT-29 cell line. | mdpi.com |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Series of pyrrolo[2,3-d]pyrimidine derivatives | Compound 12i was found to selectively inhibit HCC827 cells with an EGFR activating mutation, showing up to 493-fold increased efficacy compared to normal cells. | nih.gov |
Table of Pyrazolo[3,4-d]pyrimidine Analogs
| Starting Material | Isosteric Analog Synthesized | Research Findings | Citation |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and Methylamine | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | The reaction showed selective nucleophilic substitution at the C4 position of the pyrimidine ring, providing a key precursor for further functionalization. | mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 6 Butan 2 Yl Pyrimidin 4 Amine
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in 6-(butan-2-yl)pyrimidin-4-amine. The spectra are characterized by vibrations of the pyrimidine (B1678525) ring, the primary amine (NH₂), and the sec-butyl substituent.
Key expected vibrational frequencies are associated with N-H, C-H, C=N, and C=C bonds. The primary amine group is anticipated to show symmetric and asymmetric N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region in the IR spectrum. nist.govchemicalbook.com The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
The aromatic pyrimidine ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. nih.gov The aliphatic C-H stretching vibrations of the sec-butyl group are expected just below 3000 cm⁻¹. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrimidine ring, which may be weak or absent in the IR spectrum. nih.gov
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amine (-NH₂) | Asymmetric N-H Stretch | 3450 - 3500 | Weak |
| Amine (-NH₂) | Symmetric N-H Stretch | 3350 - 3400 | Weak |
| Amine (-NH₂) | N-H Scissoring (Bend) | 1600 - 1650 | Moderate |
| Pyrimidine Ring | Aromatic C-H Stretch | 3050 - 3150 | Strong |
| Pyrimidine Ring | Ring C=C/C=N Stretch | 1400 - 1600 | Strong, multiple bands |
| sec-Butyl Group | Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| sec-Butyl Group | C-H Bending | 1370 - 1470 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the exocyclic amine protons, and the protons of the sec-butyl group. The aromatic region should feature two doublets for H-2 and H-5 of the pyrimidine ring. The amine protons would likely appear as a broad singlet. The sec-butyl group will present a complex pattern: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) group, and another multiplet for the methine proton attached to the pyrimidine ring. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of all carbon atoms. Key signals include those for the three distinct pyrimidine ring carbons and the four carbons of the sec-butyl group. The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the substituents. mdpi.commdpi.com
¹⁵N NMR: With three nitrogen atoms (two in the ring, one exocyclic amine), ¹⁵N NMR offers specific insights, though it is less common due to lower sensitivity. wikipedia.org The chemical shifts distinguish the different nitrogen environments: the pyridine-like nitrogens of the ring are expected to resonate at a different frequency than the pyrrole-like nitrogen and the exocyclic amine nitrogen. nih.govdtic.milacs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Pyrimidine C2 | ~8.2 | s (or d) | ~158 |
| Pyrimidine C4 | - | - | ~164 |
| Pyrimidine C5 | ~6.5 | s (or d) | ~105 |
| Pyrimidine C6 | - | - | ~172 |
| Amine NH₂ | ~5.5-7.0 | br s | - |
| sec-Butyl C1' | ~2.8 | m | ~45 |
| sec-Butyl C2' | ~1.6 | m | ~30 |
| sec-Butyl C3' | ~1.2 | d | ~20 |
| sec-Butyl C4' | ~0.8 | t | ~12 |
Note: Predicted shifts are relative to TMS and can vary based on solvent and other conditions.
2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the final structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the H-1' methine and both the H-2' methylene and H-3' methyl protons of the sec-butyl group. It would also show the coupling between the H-2' methylene protons and the H-4' terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded protons and carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon in the ¹³C spectrum (e.g., H-5 to C-5, H-1' to C-1', etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. A key correlation would be from the methine proton (H-1') of the sec-butyl group to the pyrimidine ring carbons C-5 and C-6, confirming the attachment point of the alkyl chain. Correlations from the H-5 proton to C-4 and C-6 would also be expected. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show a correlation between the methine proton (H-1') of the sec-butyl group and the H-5 proton of the pyrimidine ring, confirming their spatial proximity and further solidifying the structural assignment.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint.
HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental formula. ucla.eduthermofisher.com For this compound, the molecular formula is C₈H₁₃N₃. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated with high accuracy.
Molecular Formula: C₈H₁₃N₃
Calculated Monoisotopic Mass: 151.11095 u
Predicted HRMS [M+H]⁺: 152.11823 u
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce a characteristic pattern of daughter ions. nih.gov The fragmentation of this compound is expected to be dominated by cleavages within the sec-butyl side chain. cdnsciencepub.comsphinxsai.comsapub.org
The primary fragmentation pathways would likely involve the loss of neutral fragments from the sec-butyl group. The most probable fragmentations are:
Loss of an ethyl radical (•C₂H₅): This would result from cleavage of the C1'-C2' bond, leading to a prominent fragment ion at m/z 123.
Loss of a methyl radical (•CH₃): Cleavage of the C1'-C3' bond would lead to the loss of a methyl group, producing a fragment ion at m/z 137.
These fragmentation patterns provide conclusive evidence for the presence and structure of the sec-butyl substituent.
Table 3: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Identity of Loss |
| 152.1 | 137.1 | 15 | •CH₃ |
| 152.1 | 123.1 | 29 | •C₂H₅ |
| 152.1 | 109.1 | 43 | C₃H₇• |
X-ray Crystallography for Solid-State Structure Determination
This section would require single-crystal X-ray diffraction data for this compound. This data is essential for determining the precise three-dimensional arrangement of atoms in the crystalline state. Without a published crystal structure, the following subsections cannot be addressed.
Crystal Packing and Intermolecular Interactions
Analysis of crystal packing involves describing how individual molecules of the compound arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds, van der Waals forces, and any potential π-π stacking. This information is derived directly from X-ray crystallography data, which is unavailable.
Conformational Analysis in the Crystalline State
The conformation of the butan-2-yl group relative to the pyrimidine ring in the solid state would be a key point of discussion. This would involve the analysis of torsion angles and bond angles within the molecule as it exists in the crystal. The absence of crystallographic data precludes any such analysis.
Chiroptical Spectroscopy (CD, OR) for Stereoisomer Characterization
This compound is a chiral molecule due to the stereocenter in the butan-2-yl group. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory (OR) dispersion are used to study its stereochemical properties. However, no published studies utilizing these techniques for this specific compound were found.
Determination of Absolute Configuration
Experimental CD and OR data, often in conjunction with theoretical calculations, are used to determine the absolute configuration (R or S) of a chiral center. Without any chiroptical data for either enantiomer of this compound, it is impossible to discuss the determination of its absolute stereochemistry.
Enantiomeric Purity Assessment
Chiroptical methods can be employed to determine the enantiomeric excess (ee) or purity of a sample of a chiral compound. As no studies on the separation or analysis of the enantiomers of this compound using these techniques have been published, a discussion on the assessment of its enantiomeric purity cannot be formulated.
Theoretical and Computational Studies on 6 Butan 2 Yl Pyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to model the behavior of pyrimidine (B1678525) derivatives. researchgate.netacs.orgirjweb.com Methods such as B3LYP combined with basis sets like 6-311G++(d,p) are standard for optimizing molecular geometry and calculating electronic properties. irjweb.comnih.gov
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive, whereas a large gap indicates higher stability. nih.gov For 6-(Butan-2-yl)pyrimidin-4-amine, the electron-rich pyrimidine ring and the amino group are expected to contribute significantly to the HOMO, while the LUMO is likely distributed across the pyrimidine ring's π-system.
Table 1: Calculated Frontier Orbital Energies This table is for illustrative purposes; specific calculated values for this compound are not available in the searched literature.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting the reactive behavior of a molecule. irjweb.comthaiscience.info These maps illustrate the charge distribution across the molecule, identifying sites susceptible to electrophilic and nucleophilic attack.
Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red) are electron-rich and are the preferred sites for attack by electrophiles. For this compound, these sites are expected to be the nitrogen atoms of the pyrimidine ring and the exocyclic amino group due to their lone pairs of electrons.
Electrophilic Sites: Regions with positive electrostatic potential (colored blue) are electron-poor and are susceptible to attack by nucleophiles. These are typically found around hydrogen atoms, particularly the hydrogens of the amino group.
This analysis allows for a qualitative prediction of how the molecule will interact with other reagents.
Computational methods can simulate various spectroscopic properties, providing data that aids in structural confirmation.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing these theoretical values with experimental spectra, one can verify the molecular structure. The chemical environment of each nucleus dictates its shielding and, consequently, its chemical shift.
Table 2: Simulated NMR Chemical Shifts This table is for illustrative purposes; specific calculated values for this compound are not available in the searched literature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine C2 | - | Data not available |
| Pyrimidine C4 | - | Data not available |
| Pyrimidine C5 | Data not available | Data not available |
| Pyrimidine C6 | - | Data not available |
| sec-Butyl C1' | Data not available | Data not available |
| ... | ... | ... |
UV-Vis Spectra: The simulation of UV-Vis spectra helps in understanding the electronic transitions within the molecule. For aromatic systems like pyrimidine, the primary absorptions are typically due to π → π* transitions. nih.gov Computational analysis can predict the maximum absorption wavelength (λmax), which corresponds to the HOMO-LUMO energy gap.
Conformational Analysis through Molecular Mechanics and Dynamics
The presence of a flexible sec-butyl group attached to the rigid pyrimidine ring necessitates a thorough conformational analysis to understand the molecule's preferred three-dimensional shapes.
Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule. nih.gov This is achieved by systematically rotating specific dihedral angles and calculating the molecule's potential energy at each increment. The resulting map reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. nih.gov For this compound, the critical dihedral angle is the one connecting the sec-butyl group to the pyrimidine ring. The PES map would identify the most stable rotational orientation of this alkyl substituent.
From the Potential Energy Surface map, the energy barriers to rotation between different stable conformations can be determined. acs.org These barriers dictate the dynamic behavior of the molecule, indicating how readily it can interconvert between conformers at a given temperature. A low rotational barrier suggests that the sec-butyl group rotates relatively freely, while a high barrier would imply that the molecule is locked into specific, more rigid conformations. acs.org
Table 3: Calculated Rotational Energy Barriers This table is for illustrative purposes; specific calculated values for this compound are not available in the searched literature.
| Conformational Transition | Rotational Barrier (kcal/mol) |
|---|---|
| Conformer A ↔ Conformer B | Data not available |
| Conformer B ↔ Conformer C | Data not available |
Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein.
The initial step in a molecular docking study is to identify potential protein targets for which this compound might exhibit affinity. This process is largely hypothesis-driven and can be informed by several factors. The pyrimidine scaffold is a well-known pharmacophore present in a variety of approved drugs and clinical candidates. Therefore, a common strategy is to screen this compound against a panel of proteins that are known to bind to other pyrimidine-containing molecules.
Key protein families that could be considered as potential targets include, but are not limited to, kinases, dehydrogenases, and other ATP-binding proteins, given the structural similarities of the aminopyrimidine core to the adenine (B156593) base of ATP. A literature review of structurally similar compounds and their known biological activities would be instrumental in narrowing down the list of potential targets. For instance, if a related pyrimidine derivative has shown activity against a particular cyclin-dependent kinase (CDK), then that CDK would be a high-priority target for docking studies with this compound.
Once a set of potential protein targets is identified, molecular docking simulations can be performed to predict the most likely binding pose of this compound within the active site of each protein. These predictions are based on scoring functions that estimate the binding affinity by considering various non-covalent interactions.
The results of these conceptual docking studies can be visualized and analyzed to understand the specific interactions that stabilize the ligand-protein complex. This information is invaluable for the rational design of new analogs with improved potency and selectivity.
QSAR (Quantitative Structure-Activity Relationship) Modeling (Conceptual)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A conceptual QSAR study for this compound would involve designing a set of virtual analogs and predicting their activity based on calculated molecular descriptors.
To build a QSAR model, a diverse set of molecular descriptors would need to be calculated for this compound and its hypothetical analogs. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
1D descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area, as well as electronic properties like dipole moment and partial charges.
For a series of analogs of this compound, one could systematically vary the substituent at the 6-position and calculate these descriptors for each new structure. The goal is to identify which descriptors are most correlated with a hypothetical biological activity.
| Descriptor Category | Example Descriptors for this compound Analogs |
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors, Rotatable bond count |
| Topological (2D) | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |
| Electronic (3D) | Dipole Moment, HOMO/LUMO energies, Partial Charges on atoms |
| Hydrophobic (3D) | LogP (octanol-water partition coefficient) |
With a dataset of hypothetical analogs and their calculated descriptors, a QSAR model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). The model would take the form of an equation that relates the descriptors to the predicted biological activity.
For example, a simplified, hypothetical MLR model might look like:
Predicted Activity = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C)
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis, and Descriptors A, B, and C are specific molecular properties that are found to be significant. This model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency. The predictive power of the QSAR model would need to be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.
Chemical Reactivity and Functionalization of 6 Butan 2 Yl Pyrimidin 4 Amine
Electrophilic Aromatic Substitution Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient and thus generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). mdpi.com However, the presence of the strongly activating amino group at the C4 position significantly enhances the ring's nucleophilicity, directing electrophiles to specific positions. The lone pair of electrons on the nitrogen atom increases the electron density of the ring, particularly at the ortho and para positions. youtube.com
In the case of 6-(Butan-2-yl)pyrimidin-4-amine, the C5 position is ortho to the activating amino group, making it the most probable site for electrophilic attack. The C2 position is also activated. Reactions such as halogenation, nitration, and sulfonation can be directed to these positions, although the reaction conditions must be carefully controlled to overcome the ring's inherent deactivation and to manage the reactivity of the amino group itself. lumenlearning.combyjus.com For instance, direct nitration can lead to oxidation products, and in strongly acidic media, the amine is protonated, which deactivates the ring and directs meta-substitution. youtube.comlibretexts.org To achieve selective substitution, the amino group is often protected, for example, through acylation, which moderates its activating effect and provides steric hindrance. libretexts.org
| Reaction Type | Typical Reagent | Predicted Primary Product |
| Bromination | Br₂ / FeBr₃ | 5-Bromo-6-(butan-2-yl)pyrimidin-4-amine |
| Nitration | HNO₃ / H₂SO₄ (with protection) | 5-Nitro-6-(butan-2-yl)pyrimidin-4-amine |
| Sulfonation | SO₃ / H₂SO₄ (with protection) | 6-(Butan-2-yl)-4-aminopyrimidine-5-sulfonic acid |
Nucleophilic Substitution at Pyrimidine Ring Positions
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present. mdpi.comnih.gov While this compound does not possess an intrinsic leaving group, it can be functionalized to introduce one, typically at the C2 or C5 positions via electrophilic halogenation.
Once a halogenated derivative like 2-chloro- or 5-bromo-6-(butan-2-yl)pyrimidin-4-amine is formed, it can react with a wide variety of nucleophiles. The positions most susceptible to nucleophilic attack on a pyrimidine ring are C4, C6, and C2. Given the substitution pattern of the target molecule, a leaving group at C2 would be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. nih.govresearchgate.net
Reactions at the Amine Functionality
The primary amino group at the C4 position is a key site for functionalization, behaving as a potent nucleophile. masterorganicchemistry.com
The amine readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. wikipedia.orgyoutube.com This reaction is often used as a protective strategy in multi-step syntheses to moderate the amine's reactivity and directing effects. libretexts.org Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. acs.org These reactions typically require a base to neutralize the HCl or other acid generated during the reaction. youtube.com
A study on the synthesis of diaminopyrimidine sulfonate derivatives involved the reaction of an aminopyrimidine with a sulfonyl chloride in the presence of a base like potassium carbonate. acs.org
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent Type | Example Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| Acyl Halide | Acetyl chloride | N-(6-(Butan-2-yl)pyrimidin-4-yl)acetamide | Base (e.g., pyridine, triethylamine) |
| Acid Anhydride (B1165640) | Acetic anhydride | N-(6-(Butan-2-yl)pyrimidin-4-yl)acetamide | Heat or catalyst |
Direct alkylation of the amino group with alkyl halides can occur but is often difficult to control, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. libretexts.orgyoutube.com
A more controlled method for introducing alkyl groups is reductive amination. wikipedia.org This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method provides a high-yield, selective route to N-alkylated aminopyrimidines.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For these reactions to be successful with this compound, it must first be converted into a derivative bearing a halide or triflate leaving group, typically at the C2 or C5 position.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.org A halogenated derivative of this compound could be coupled with various aryl- or heteroarylboronic acids to introduce diverse substituents. These reactions are known for their high tolerance of functional groups and generally provide good to excellent yields. mdpi.commdpi.comnih.gov
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org A 2- or 5-halo-6-(butan-2-yl)pyrimidin-4-amine could be coupled with various alkynes to synthesize alkynylpyrimidine derivatives, which are valuable intermediates in medicinal chemistry. nih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org While the parent molecule is already an amine, this reaction is highly relevant for its synthesis from a corresponding halopyrimidine (e.g., 4-amino-6-chloro-pyrimidine derivative). researchgate.netrsc.org Furthermore, if a second leaving group were introduced onto the pyrimidine ring, a Buchwald-Hartwig reaction could be used to install a different amino group, leading to diaminopyrimidine structures. researchgate.net
Table 2: Overview of Palladium-Catalyzed Coupling Reactions on a Halogenated this compound Substrate
| Reaction | Coupling Partner | Catalyst/Ligand Example | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ mdpi.comnih.gov | Aryl-substituted pyrimidine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI wikipedia.orglibretexts.org | Alkynyl-substituted pyrimidine |
Oxidation and Reduction Chemistry
Oxidation: The pyrimidine ring and the alkyl substituent can undergo oxidation under various conditions. The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using reagents like hydrogen peroxide in trifluoroacetic anhydride or m-chloroperoxybenzoic acid (m-CPBA). rsc.org These N-oxides are valuable intermediates for further functionalization. The alkyl side chain, particularly at the carbon atom attached to the ring, could potentially be oxidized to a hydroxyl group or ketone, although this typically requires specific and often harsh conditions, such as with potassium permanganate. researchgate.net The pyrimidine ring itself can be oxidized by reagents like osmium tetroxide, leading to the formation of diols. nih.govnih.gov
Reduction: The pyrimidine ring is more susceptible to reduction than analogous benzene rings due to its lower aromaticity. researchgate.net Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can reduce the pyrimidine ring to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.netrsc.orgrsc.org The specific product depends on the reaction conditions and the substitution pattern of the pyrimidine.
Derivatization for Probe Development
The strategic modification of this compound is a key step in the development of chemical probes designed for specific biological applications. The inherent chemical functionalities of this molecule, namely the exocyclic amino group and the nitrogen atoms within the pyrimidine ring, offer reactive sites for the attachment of various reporter groups and affinity tags. This derivatization transforms the core molecule into a versatile tool for studying biological systems, enabling the visualization and isolation of target biomolecules.
Fluorophore Conjugation
The covalent attachment of a fluorophore to this compound can convert it into a fluorescent probe, allowing for the detection and imaging of its biological targets. The primary site for conjugation is the 4-amino group, which can act as a nucleophile. The choice of fluorophore and the linking chemistry are critical for maintaining the biological activity of the parent compound while achieving robust and stable labeling.
Commonly, the amino group can be acylated using an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorophore. This reaction forms a stable amide or thiourea (B124793) bond, respectively. The selection of the fluorophore depends on the desired photophysical properties, such as the excitation and emission wavelengths, quantum yield, and photostability. For instance, smaller, blue-emitting fluorophores might be chosen to minimize steric hindrance, while larger, red-shifted dyes could be employed for in vivo imaging to reduce background autofluorescence.
While direct experimental data on the fluorophore conjugation of this compound is not extensively documented in publicly available literature, the principles of amine-reactive labeling are well-established. Based on the reactivity of similar aminopyrimidine scaffolds, a variety of commercially available fluorophores could potentially be conjugated. nih.gov
Table 1: Potential Fluorophores for Conjugation to this compound
| Fluorophore | Reactive Derivative | Potential Linkage |
| Fluorescein | Fluorescein isothiocyanate (FITC) | Thiourea |
| Rhodamine B | Rhodamine B isothiocyanate (RBITC) | Thiourea |
| Dansyl Chloride | Dansyl chloride | Sulfonamide |
| NBD | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Amine |
| Coumarin | Coumarin-NHS ester | Amide |
The synthesis of such fluorescent probes would typically involve reacting this compound with an equimolar or slight excess of the reactive fluorophore in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Subsequent purification by column chromatography or preparative high-performance liquid chromatography (HPLC) would yield the desired fluorescent probe. The photophysical properties of the resulting conjugate, including its absorption and emission spectra, would then need to be characterized. mdpi.com
Affinity Tag Introduction
The introduction of an affinity tag to this compound facilitates the purification and identification of its binding partners from complex biological mixtures, a process central to target deconvolution and validation. Similar to fluorophore conjugation, the 4-amino group serves as the principal handle for attaching these tags.
Biotin (B1667282) is a widely used affinity tag due to its exceptionally strong and specific interaction with streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M). The biotinylation of this compound can be achieved by reacting it with an activated biotin derivative, most commonly biotin-NHS ester. This reaction forms a stable amide linkage. The resulting biotinylated probe can be used to capture its target protein(s) on a streptavidin-coated solid support, such as beads or a plate, for subsequent elution and identification by mass spectrometry.
The use of a linker or spacer arm between the this compound core and the biotin moiety is often crucial. These linkers, typically composed of polyethylene (B3416737) glycol (PEG) units or alkyl chains of varying lengths, help to minimize steric hindrance that might otherwise interfere with the binding of the probe to its biological target or the interaction of the biotin tag with streptavidin.
In addition to biotin, other affinity tags could potentially be introduced. These include peptide tags like the FLAG-tag (DYKDDDDK) or the HA-tag (YPYDVPDYA), which can be recognized by specific antibodies for immunoprecipitation and western blotting applications. The synthesis of such peptide conjugates would involve standard solid-phase or solution-phase peptide coupling chemistry, where the N-terminus of the peptide is coupled to the amino group of this compound.
Table 2: Potential Affinity Tags for Derivatization of this compound
| Affinity Tag | Reactive Derivative/Method | Purpose |
| Biotin | Biotin-NHS ester | Affinity purification, pull-down assays |
| Desthiobiotin | Desthiobiotin-NHS ester | Affinity purification with milder elution |
| FLAG-tag | FLAG peptide with an N-terminal reactive group | Immunoprecipitation, Western blotting |
| HA-tag | HA peptide with an N-terminal reactive group | Immunoprecipitation, Western blotting |
The successful introduction of an affinity tag must be confirmed by analytical methods such as mass spectrometry and NMR spectroscopy to ensure the integrity of the final probe. The biological activity of the tagged compound should also be re-evaluated to confirm that the modification has not significantly perturbed its interaction with its intended target. nih.gov
Mechanistic Investigations of Biological Activity of 6 Butan 2 Yl Pyrimidin 4 Amine and Its Analogs
In Vitro Enzyme Inhibition and Activation Studies
The modulation of enzyme activity is a key mechanism through which small molecules like 6-(butan-2-yl)pyrimidin-4-amine can exert their effects. In vitro enzyme assays are fundamental in determining the potency and mechanism of action of these compounds.
Kinetic studies are performed to understand how a compound affects the rate of an enzyme-catalyzed reaction. egyankosh.ac.in These analyses can reveal whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an activator. For pyrimidine (B1678525) derivatives, which can mimic endogenous purines and pyrimidines, interactions with kinases and other ATP-dependent enzymes are of particular interest. nih.gov
The determination of kinetic parameters such as the Michaelis constant (K_m) and the maximal velocity (V_max) in the presence and absence of the inhibitor helps to elucidate the mechanism of action. egyankosh.ac.in For instance, an increase in K_m with no change in V_max is characteristic of competitive inhibition, suggesting that the compound binds to the same active site as the substrate. researchgate.net Conversely, a decrease in V_max with no change in K_m indicates non-competitive inhibition, where the inhibitor binds to an allosteric site. researchgate.net
Studies on various pyrimidine derivatives have shown that they can act as potent inhibitors of enzymes such as cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and various metabolic enzymes. researchgate.netmdpi.com The type of inhibition is often determined using Lineweaver-Burk plots, which can graphically distinguish between different inhibition models. researchgate.net
To assess the therapeutic potential of a compound, it is essential to determine its potency and specificity. Potency is typically quantified by the half-maximal inhibitory concentration (IC_50) or the inhibition constant (K_i). A lower value indicates a more potent compound. Specificity, on the other hand, refers to the compound's ability to interact with a single target, which is crucial for minimizing off-target effects.
A broad panel of enzymes is often used to profile the specificity of a new compound. For pyrimidine analogs, this could include a range of kinases, as well as enzymes involved in pyrimidine metabolism like dihydropyrimidine (B8664642) dehydrogenase. nih.govacs.org For example, a study on pyrimidine-based FAK inhibitors identified a compound with an IC_50 of 27.4 nM for FAK, while showing significantly less activity against other kinases, indicating a favorable specificity profile. mdpi.com
Table 1: In Vitro Enzyme Inhibition Profile of a Representative Analog
| Enzyme Target | IC_50 (nM) | K_i (nM) | Mode of Inhibition |
|---|---|---|---|
| CDK2/CycE | 15 | 7 | ATP-competitive |
| GSK-3β | 250 | 120 | ATP-competitive |
| ROCK1 | >10,000 | N/A | Not determined |
| FAK | 50 | 25 | Mixed |
| hCA I | 150 | 80 | Non-competitive |
| hCA II | 85 | 40 | Non-competitive |
This table presents hypothetical data for a representative analog of this compound based on findings for similar compounds in the literature.
Receptor Binding Assays and Ligand-Receptor Interaction Studies
In addition to enzyme modulation, pyrimidine derivatives can also exert their effects by binding to cell surface or intracellular receptors. Receptor binding assays are used to measure the affinity of a compound for a specific receptor.
Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of the unlabeled test compound to displace the radioligand is measured, and from this, the inhibition constant (K_i) of the test compound can be calculated. nih.gov
For pyrimidine analogs, which bear structural resemblance to endogenous ligands for purinergic receptors, these receptors are a plausible target class. nih.govnih.gov For instance, studies on pyrazolo[3,4-d]pyrimidines have identified compounds with high affinity for the sigma-1 receptor, with K_i values in the nanomolar range determined through radioligand displacement assays using [³H]-(+)-pentazocine. nih.gov Similarly, radiolabeled ligands have been developed for the P2X7 receptor to characterize the binding of novel antagonists. acs.org
Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand). nih.gov These modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs/NALs), and they can fine-tune the receptor's response to the endogenous ligand. acs.org This can offer greater specificity and a reduced risk of side effects compared to orthosteric ligands. nih.gov
The pyrimidine scaffold has been identified in a number of allosteric modulators. nih.govnih.gov Investigating allosteric modulation often involves functional assays where the effect of the compound on the dose-response curve of the orthosteric agonist is measured. A leftward shift in the curve indicates positive allosteric modulation, while a rightward shift suggests negative allosteric modulation. acs.org The discovery of small molecule allosteric inhibitors of P. falciparum aspartate transcarbamoylase highlights the potential for pyrimidine-like structures to act as allosteric modulators. acs.org
Table 2: Receptor Binding Affinity of a Representative Analog
| Receptor Target | Radioligand | K_i (nM) | B_max (pmol/mg protein) |
|---|---|---|---|
| A_1 Adenosine | [³H]CCPA | 85 | 1.2 |
| A_2A Adenosine | [³H]CGS-21680 | >5,000 | N/A |
| A_3 Adenosine | [³H]HEMADO | 250 | 0.8 |
| P2X7 | [¹⁸F]AM-10 | 55 | 15.8 |
| Sigma-1 | ³H-Pentazocine | 120 | 2.5 |
This table presents hypothetical data for a representative analog of this compound based on findings for similar compounds in the literature.
Cell-Based Assays for Cellular Pathway Modulation (Non-Clinical Phenotypic Screens)
While in vitro enzyme and receptor assays provide valuable information about a compound's interaction with specific molecular targets, cell-based assays offer a more holistic view of its effects on cellular function. Phenotypic screening involves testing compounds in cellular models of disease to identify those that produce a desired phenotypic change, without a priori knowledge of the molecular target. nih.gov
For compounds like this compound and its analogs, phenotypic screens can uncover novel mechanisms of action and therapeutic applications. youtube.com For example, a library of pyrimidine-containing polyheterocycles was screened to identify inhibitors of the leucyl-tRNA synthetase (LRS)–RagD protein-protein interaction, revealing potential anticancer agents. nih.gov
These screens can utilize a variety of readouts, including cell viability, proliferation, apoptosis, or the expression of specific biomarkers. nih.gov High-content imaging can provide detailed information on morphological changes within the cell, offering clues to the underlying mechanism. Once a hit is identified in a phenotypic screen, target deconvolution studies are often undertaken to identify the molecular target responsible for the observed effect. youtube.com
Table 3: Cellular Activity of a Representative Analog in a Phenotypic Screen
| Cell Line | Assay Type | Phenotypic Endpoint | GI_50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | Cell Viability (MTT) | Inhibition of Proliferation | 5.2 |
| MCF-7 (Breast Cancer) | Apoptosis (Caspase-3/7) | Induction of Apoptosis | 8.1 |
| HUVEC | Tube Formation Assay | Anti-angiogenic Effect | 2.5 |
| PC-3 (Prostate Cancer) | Cell Cycle Analysis | G2/M Arrest | 10.7 |
| BV-2 (Microglia) | Nitric Oxide Production | Inhibition of Inflammation | 1.8 |
This table presents hypothetical data for a representative analog of this compound based on findings for similar compounds in the literature.
Cell Viability and Proliferation Studies (Focus on mechanistic insights, not anti-cancer efficacy)
Derivatives of pyrimidine have demonstrated significant effects on cell viability and proliferation across various cell lines. While direct studies on this compound are not extensively documented, research on analogous compounds provides valuable mechanistic insights. For instance, a study on pyrazolo[3,4-d]pyrimidine compounds, which share a fused heterocyclic system with pyrimidines, showed a dose-dependent reduction in the viability of various hematological malignancy cell lines. nih.gov Treatment with these compounds led to a significant decrease in cell proliferation, suggesting interference with fundamental cellular processes required for cell growth and survival. nih.gov
In studies involving other pyrimidine derivatives, such as 2-amino-4-aryl-6-pyridopyrimidines, high anti-proliferative activity was observed in several cancer cell lines. nih.gov Morphological changes in the cells, including rounding and the formation of cytoplasmic blebs, were noted, which are often indicative of cytotoxic effects that can halt proliferation. nih.gov The concentration-dependent nature of these effects underscores the direct interaction of these compounds with cellular components that regulate cell viability. For example, some novel pyrimidine derivatives have shown strong cytotoxic effects at a concentration of 100 µM in A549 cells, with one derivative exhibiting the strongest effects at 50 µM. mdpi.com
Interactive Table: Effect of Pyrimidine Analogs on Cell Viability
| Compound Class | Cell Line(s) | Observed Effect on Viability | Concentration | Reference |
| Pyrazolo[3,4-d]pyrimidines | Jurkat, SKMM1, Derl-2 | ~50% reduction | 5 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Derl-7, BV-173 | Dose-dependent reduction | Up to 15 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | NALM-6 | 40% reduction | 15 µM | nih.gov |
| Pyrimidine Chalcone Analogs | A549 | Moderate to high cytotoxicity | 50-100 µM | mdpi.com |
| 2-Amino-4-aryl-6-pyridopyrimidines | Hep3B, A549, HeLa, C6, HT29, MCF7 | High anti-proliferative activity | Not specified | nih.gov |
Signaling Pathway Activation/Inhibition (e.g., Western blot, reporter assays)
The biological effects of pyrimidine analogs are often mediated through the modulation of specific signaling pathways. The pyrimidine nucleus is a key structural feature in many protein kinase inhibitors. mdpi.com These compounds frequently target the ATP-binding site of kinases, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation and survival. mdpi.com
For example, a class of pyrazolo[3,4-d]pyrimidine compounds has been identified as inhibitors of Src family kinases (SFKs), which are pivotal in various signal transduction pathways that regulate cell processes like proliferation and apoptosis. nih.gov Mechanistic studies on one such compound pointed towards the Fyn kinase as a potential target, with its phosphorylation being reduced upon treatment. nih.gov This inhibition of kinase activity disrupts the signaling pathways that many cancer cells depend on for their growth.
Furthermore, pyrimidine-based inhibitors have been developed to target other critical kinases such as cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. The inhibition of CDKs by these molecules can block cell cycle progression and, consequently, cell division.
Apoptosis and Cell Cycle Modulation (Mechanistic, non-therapeutic focus)
A significant mechanism through which pyrimidine derivatives exert their biological effects is the induction of apoptosis and modulation of the cell cycle. Research on pyrazolo[3,4-d]pyrimidine analogs has demonstrated their ability to induce apoptosis in various hematological cancer cell lines. nih.gov This programmed cell death is a key mechanism for eliminating damaged or unwanted cells and its induction is a common feature of compounds that interfere with fundamental cellular processes.
Flow cytometry analyses of cells treated with certain purine-pyrimidine hybrid molecules have revealed a dose-dependent inhibition of cell proliferation, which was attributed to cell cycle arrest, primarily in the G1 phase. mdpi.com This was accompanied by an increase in caspase activity, a hallmark of apoptosis. mdpi.com The ability of these compounds to arrest the cell cycle at specific checkpoints prevents cells from proceeding through the division process, ultimately leading to cell death. Similarly, other pyrimidine derivatives have been shown to cause cell cycle arrest, highlighting a common mechanistic pathway for this class of compounds.
Molecular Target Identification and Validation Strategies
Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanisms of action. For pyrimidine derivatives, several advanced techniques are employed to elucidate their protein interaction partners.
Affinity Chromatography
Affinity chromatography is a powerful technique for target identification. researchgate.net This method involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support, such as a resin. frontiersin.org A cell lysate containing a complex mixture of proteins is then passed over this support. Proteins that have an affinity for the immobilized compound will bind to it, while others will wash away. frontiersin.org The bound proteins can then be eluted and identified, often using mass spectrometry. This approach has been successfully used to identify the protein targets of various small molecules. For this to be effective, a derivative of this compound would need to be synthesized with a linker arm suitable for attachment to the chromatography matrix, without significantly diminishing its biological activity.
Proteomics-Based Approaches
Chemical proteomics has emerged as a comprehensive and unbiased method for identifying the protein targets of small molecules within a complex biological system. nih.govmdpi.com This approach often utilizes chemical probes, which are modified versions of the parent compound that can be used to "fish" for interacting proteins in their native environment. nih.gov
One common strategy is activity-based protein profiling (ABPP), where a probe is designed to covalently bind to the active site of its target enzymes. nih.gov Another approach is compound-centered chemical proteomics (CCCP), where an immobilized version of the compound is used to pull down its binding partners. frontiersin.org Following target enrichment, modern quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are employed to accurately identify and quantify the proteins that specifically interact with the compound of interest. nih.gov These methods can provide a global view of the cellular targets of a compound like this compound and its analogs, offering deep insights into their mechanisms of action. researchgate.netcreative-proteomics.com
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have provided valuable insights into the features required for their observed effects.
Research on various pyrimidine analogs has shown that the nature and position of substituents on the pyrimidine ring are critical for their biological activity. mdpi.com For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, the substituents at the C5-position of the pyrimidine core and on the aniline (B41778) moiety were found to be important for the potency and selectivity of CDK9 inhibition. acs.org
A study on the anti-inflammatory activity of pyrimidine derivatives highlighted the significance of the substituent at the C5 position. A derivative bearing a 5-sec-butyl moiety exhibited the most potent suppression of nitric oxide (NO) generation, suggesting that the size and nature of the alkyl group at this position can significantly influence biological activity. rsc.orgresearchgate.net Conversely, the presence of hydroxyl groups at the C4 and C6 positions of the pyrimidine ring was found to abolish inhibitory activity in another set of analogs. researchgate.net The length of the alkyl chain in N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines was also shown to have an increasing effect on their antiproliferative and cytotoxic functions. nih.gov These findings underscore the modular nature of the pyrimidine scaffold and how specific substitutions, such as the butan-2-yl group in this compound, can be fine-tuned to modulate biological effects. nih.gov
Interactive Table: SAR Insights for Pyrimidine Analogs
| Pyrimidine Core/Analog | Position of Substitution | Substituent Effect | Biological Activity | Reference |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | C5 of pyrimidine | Bulky group | Potency and selectivity for CDK9 inhibition | acs.org |
| 5-Substituted 4,6-dichloropyrimidine | C5 of pyrimidine | sec-Butyl group | Potent suppression of NO generation | rsc.orgresearchgate.net |
| 2-Aminopyrimidine derivatives | C4 and C6 of pyrimidine | Hydroxyl groups | Abolished inhibitory activity | researchgate.net |
| 2-Amino-4-aryl-6-pyridopyrimidines | N-alkylation | Increasing alkyl chain length | Increased antiproliferative and cytotoxic function | nih.gov |
| Pyrimidine derivatives | C2 and C6 of pyrimidine | Sulfhydryl or trifluoromethyl group | Enhanced bioactivity | mdpi.com |
Impact of Pyrimidine Core Modifications on Biological Activity
The biological activity of pyrimidine derivatives is profoundly influenced by substitutions on the pyrimidine core. The strategic placement of various functional groups can modulate a compound's potency, selectivity, and pharmacokinetic profile. Research into analogous 4-aminopyrimidine (B60600) structures reveals key structure-activity relationships (SAR).
Modifications at the C2 and C5 positions of the 4-aminopyrimidine scaffold have been shown to be critical for activity in various enzyme families, including kinases. For instance, in a series of 2,6-diaminopyrimidin-4-one inhibitors of IRAK4, the introduction of electron-rich groups at the C2 position was found to be preferable for maintaining potency. While direct modification of the core of this compound has not been extensively reported, data from analogous series provide valuable insights.
Consider the hypothetical activity of analogs based on known SAR principles for a generic kinase target:
Table 1: Impact of Pyrimidine Core Modifications on Kinase Inhibition
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at C6) | IC₅₀ (nM) |
| 1 | H | H | Butan-2-yl | Data Not Available |
| 2 | NH₂ | H | Butan-2-yl | Hypothetical Improvement |
| 3 | H | Cl | Butan-2-yl | Hypothetical Improvement |
| 4 | NH₂ | Cl | Butan-2-yl | Hypothetical Synergy |
The introduction of an amino group at the C2 position (Compound 2) or a chloro group at the C5 position (Compound 3) could potentially enhance binding affinity through additional hydrogen bonding or halogen bonding interactions within the active site of a target protein. A combination of these substitutions (Compound 4) might lead to a synergistic effect on biological activity. The rationale for these hypothetical improvements is based on established principles where such modifications have led to enhanced potency in other pyrimidine-based inhibitors.
Role of the Butan-2-yl Substituent in Biological Modulation
The nature of the substituent at the C6 position of the pyrimidine ring is a critical determinant of biological activity, influencing both steric and electronic interactions with the target protein. The butan-2-yl group, a secondary butyl isomer, is a chiral, non-planar, and moderately bulky alkyl substituent.
The size and branching of the alkyl group at C6 can significantly impact binding affinity. In many kinase inhibitors, for example, this position is often situated in a hydrophobic pocket of the ATP-binding site. The butan-2-yl group, with its specific size and shape, can either provide an optimal fit, maximizing van der Waals interactions, or introduce steric hindrance that is detrimental to binding.
Studies on related 6-substituted pyrimidine derivatives have shown that variations in the alkyl substituent can lead to significant differences in biological activity. For example, a comparison between different alkyl groups at the C6 position in a hypothetical series of kinase inhibitors might look as follows:
Table 2: Influence of C6-Alkyl Substituent on Kinase Inhibition
| Compound ID | C6-Alkyl Substituent | IC₅₀ (nM) | Rationale |
| 5 | Methyl | 150 | Small size may lead to incomplete filling of the hydrophobic pocket. |
| 6 | Isopropyl | 50 | Increased bulk improves hydrophobic interactions. |
| 7 | Butan-2-yl | 25 | Optimal size and branching for the specific hydrophobic pocket. |
| 8 | tert-Butyl | 200 | Excessive bulk may cause steric clashes with the protein. |
In this hypothetical scenario, the butan-2-yl group (Compound 7) provides the best balance of size and shape to fit into the target's hydrophobic pocket, leading to the highest potency. The smaller methyl group (Compound 5) may not fully occupy the pocket, while the bulkier tert-butyl group (Compound 8) could introduce unfavorable steric interactions. The chirality of the butan-2-yl group also introduces another layer of specificity, as one enantiomer may exhibit significantly higher activity than the other due to a more favorable three-dimensional arrangement within the chiral environment of the protein's active site.
Conformational Requirements for Biological Interaction
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The butan-2-yl substituent, due to the free rotation around the C-C single bonds, can adopt several conformations. However, the steric hindrance between the alkyl group and the pyrimidine ring, as well as interactions with the solvent and the protein, will favor certain low-energy conformations.
Potential Academic Research Applications of 6 Butan 2 Yl Pyrimidin 4 Amine
Utilization as a Chemical Probe for Biological Pathway Elucidation
The structure of 6-(butan-2-yl)pyrimidin-4-amine makes it a promising candidate for development as a chemical probe to investigate and clarify complex biological pathways. The aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors and other biologically active molecules. This suggests that this compound could potentially interact with a variety of protein targets within the cell.
The butan-2-yl substituent at the 6-position of the pyrimidine (B1678525) ring is of particular interest. Its size, shape, and chirality can influence the binding affinity and selectivity of the molecule for its target proteins. By systematically modifying this group, researchers could develop a library of related compounds to probe the structure-activity relationships (SAR) of a particular biological target. For instance, comparing the activity of the (R)- and (S)-enantiomers of this compound could provide valuable insights into the stereochemical requirements of a binding pocket.
Furthermore, the amine group at the 4-position can be readily modified to introduce reporter tags, such as fluorescent dyes or biotin (B1667282), without significantly altering the core binding properties of the molecule. This would enable researchers to visualize the localization of the probe within cells, identify its binding partners through pull-down assays, and ultimately contribute to the elucidation of its mechanism of action and the broader biological pathways in which it participates. The development of such probes is crucial for understanding the intricate signaling networks that govern cellular processes in both healthy and diseased states.
Scaffold for the Development of New Research Tools
The this compound core structure represents a versatile scaffold for the synthesis of novel and more complex research tools. The pyrimidine ring is amenable to a variety of chemical modifications at its different positions, allowing for the systematic optimization of properties such as potency, selectivity, and pharmacokinetic parameters.
Numerous studies have highlighted the importance of the aminopyrimidine core in the development of potent inhibitors for a range of enzymes, including cyclin-dependent kinases (CDKs), Polo-like kinase 4 (PLK4), and β-secretase (BACE1). nih.govnih.gov The butan-2-yl group at the 6-position can be strategically employed to explore hydrophobic pockets within the active sites of these enzymes, potentially leading to the discovery of new and more effective inhibitors. For example, research on 6-alkyl-2,4-diaminopyrimidines has demonstrated their potential as histamine (B1213489) H4 receptor antagonists. nih.gov While the subject compound is a mono-aminopyrimidine, these findings suggest that the 6-alkyl substitution pattern is a promising avenue for exploring new biological targets.
The development of new research tools from this scaffold could involve the following approaches:
Combinatorial Chemistry: By creating a library of derivatives with diverse substituents at various positions of the pyrimidyl and amino groups, researchers can screen for compounds with desired biological activities.
Fragment-Based Drug Discovery: The this compound molecule itself can be considered a fragment that binds to a specific target. This fragment can then be elaborated upon to develop more potent and selective ligands.
Structure-Based Design: If the three-dimensional structure of a target protein is known, computational modeling can be used to design derivatives of this compound that fit optimally into the binding site.
The interactive table below showcases a selection of aminopyrimidine derivatives and their documented biological targets, illustrating the broad potential of this chemical class.
| Compound Class | Biological Target | Reference |
| 4-Aminopyrimidine (B60600) Derivatives | BACE1 | nih.gov |
| 2-Aminopyrimidine Derivatives | Antimicrobial | ijpsjournal.com |
| 2-Aminopyrimidine Derivatives | CDK/HDAC | nih.govacs.org |
| 2-Aminopyrimidine Derivatives | β-Glucuronidase | mdpi.com |
| 6-Alkyl-2,4-diaminopyrimidines | Histamine H₄ Receptor | nih.gov |
| 4-Amino-6-alkynylpyrimidines | Adenosine Kinase | nih.gov |
| Pyrimidin-2-amine Derivatives | PLK4 | nih.gov |
Integration into Mechanistic Biology Studies
The potential for this compound to be developed into a selective ligand for a particular biological target makes it a valuable tool for mechanistic biology studies. Once a specific interaction has been identified and validated, this compound can be used to dissect the intricate details of cellular processes.
For example, if this compound is found to inhibit a specific kinase, it can be used to:
Probe the downstream signaling cascade: By inhibiting the kinase, researchers can observe the effects on downstream phosphorylation events and gene expression, thereby mapping out the signaling pathway.
Study the role of the kinase in different cellular contexts: The compound can be applied to various cell types or disease models to understand the specific functions of the kinase in different physiological and pathological conditions.
Validate the kinase as a therapeutic target: If inhibition of the kinase by this compound leads to a desirable therapeutic effect, such as cancer cell death, it provides strong evidence for the development of drugs targeting that kinase.
The structure-activity relationship studies of related compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, have demonstrated how systematic modifications of the pyrimidine scaffold can lead to potent and selective inhibitors. acs.org A similar approach with this compound could yield valuable tools for studying the roles of various enzymes in health and disease.
Application in Chemoenzymatic Transformations
The aminopyrimidine moiety of this compound can also be a substrate for various enzymatic transformations, opening up possibilities for its use in chemoenzymatic synthesis. Enzymes such as transaminases, dehydrogenases, and cytochrome P450 monooxygenases could potentially act on this molecule to introduce new functional groups or modify existing ones with high stereoselectivity.
For instance, a transaminase could be used to convert the amine group into a ketone, or a dehydrogenase could introduce a hydroxyl group into the butan-2-yl side chain. These enzymatic modifications would not only generate novel derivatives with potentially interesting biological activities but also provide more environmentally friendly and efficient synthetic routes compared to traditional chemical methods.
The field of chemoenzymatic synthesis is rapidly expanding, and the identification of novel substrates for existing or engineered enzymes is a key area of research. The unique combination of an aromatic heterocycle and a chiral alkyl substituent in this compound makes it an intriguing candidate for such investigations.
Role in Advanced Materials Science
While the primary applications of aminopyrimidine derivatives have been in the biological sciences, the structural features of this compound also suggest potential roles in advanced materials science, particularly in the realm of supramolecular assemblies.
The pyrimidine ring, with its nitrogen atoms, can participate in hydrogen bonding and π-π stacking interactions, which are the driving forces for the self-assembly of molecules into well-ordered structures. The butan-2-yl group can influence the packing of the molecules in the solid state, potentially leading to the formation of liquid crystals or other materials with interesting optical or electronic properties.
Furthermore, the amino group provides a handle for incorporating the molecule into larger polymeric structures or for grafting it onto surfaces to create functional materials. For example, the compound could be used to create materials with specific recognition properties for biological molecules, leading to the development of new sensors or separation media. The study of how molecules like this compound self-assemble can provide fundamental insights into the principles of crystal engineering and the design of new materials with tailored properties.
Future Directions in Research on 6 Butan 2 Yl Pyrimidin 4 Amine
Exploration of Novel Synthetic Pathways
The synthesis of substituted pyrimidines is a well-established field, yet there remains scope for the development of more efficient, scalable, and environmentally friendly methods. Future research on 6-(Butan-2-yl)pyrimidin-4-amine could focus on novel synthetic strategies that offer advantages over classical condensation reactions.
One promising avenue is the use of microwave-assisted organic synthesis. This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrimidine (B1678525) derivatives, such as aryl sulfonyl pyrimidines. researchgate.net Another approach involves multicomponent reactions, like the Biginelli reaction, which allows for the one-pot synthesis of dihydropyrimidines and can be adapted for creating diverse derivatives. researchgate.net
Furthermore, modern catalytic systems offer new possibilities. For instance, copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to functionalized pyrimidines. organic-chemistry.org Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable method for producing pyrimidines. organic-chemistry.org The development of synthetic routes utilizing organonitriles as a nitrogen source is also an area of growing interest for producing 4-aminopyrimidines. nih.gov
Future synthetic explorations could also involve the late-stage functionalization of the pyrimidine core, allowing for the rapid generation of a library of derivatives from a common intermediate. This approach, often employed in fragment-based drug discovery, could be highly valuable for structure-activity relationship (SAR) studies of this compound. acs.org
Table 1: Potential Novel Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Features |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Use of microwave irradiation to accelerate chemical reactions. researchgate.net |
| Multicomponent Reactions | One-pot synthesis, atom economy. | Combining three or more reactants in a single step to form a complex product. researchgate.net |
| Copper-Catalyzed Cyclization | Economical, broad substrate scope. | Utilizes a copper catalyst to facilitate the formation of the pyrimidine ring. organic-chemistry.org |
| Iridium-Catalyzed Synthesis | Sustainable, high regioselectivity. | Employs an iridium-pincer complex for the multicomponent synthesis. organic-chemistry.org |
| Late-Stage Functionalization | Rapid diversification of derivatives. | Introduction of functional groups in the final steps of the synthesis. acs.org |
Discovery of Unexplored Biological Targets
Aminopyrimidine derivatives are known to interact with a wide range of biological targets, primarily due to their structural similarity to the purine (B94841) bases of DNA and RNA. namibian-studies.com A key area of future research for this compound will be the identification and validation of its specific biological targets.
Many aminopyrimidine compounds have demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. uniroma1.it Kinases such as EGFR, c-KIT, VEGFR, PDGFR, Akt, and AURKA have been identified as targets for anilino and bis-anilinopyrimidines. uniroma1.it Therefore, a comprehensive screening of this compound against a panel of kinases could reveal novel inhibitory activities. The pyrimidine core is known to be well-tolerated by many understudied kinases, suggesting that this compound could be a tool for exploring the "dark kinome". acs.orgnih.gov
Beyond kinases, other enzyme families could be explored. For example, some pyrimidine derivatives have shown inhibitory effects on β-glucuronidase, an enzyme implicated in the release of toxins and carcinogens in the body. nih.gov Additionally, enzymes involved in pyrimidine metabolism, such as dihydroorotate (B8406146) dehydrogenase (DHODH), represent potential targets, especially in the context of cancer therapy. frontiersin.org
The discovery of so-called "undruggable" proteins, which lack well-defined binding pockets, presents a significant challenge in drug discovery. nih.govcolumbia.edu Novel strategies, such as the development of proteolysis-targeting chimeras (PROTACs), could be employed to target such proteins. Future research could investigate whether this compound or its derivatives could be incorporated into such modalities.
Development of Advanced Analytical Techniques for Characterization
The accurate and sensitive detection and characterization of this compound and its metabolites are crucial for both preclinical and potential clinical studies. Future research should focus on developing and validating advanced analytical methods for this purpose.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the current gold standard for the analysis of heterocyclic aromatic amines in various matrices, including biological samples. nih.govnih.govmeatjournal.ru This technique offers high specificity and sensitivity, allowing for the detection of compounds at very low concentrations. nih.gov The development of a robust HPLC-MS/MS method for this compound would be essential for pharmacokinetic and metabolism studies.
Sample preparation is a critical step in the analytical workflow, especially for complex matrices. Advanced solid-phase extraction (SPE) techniques, including the use of novel sorbents like mixed-mode cation exchange and wettable apolar phases, can simplify the clean-up process and improve recovery. nih.gov Magnetic molecularly imprinted polymers (MMIPs) represent another innovative approach for the selective extraction and purification of heterocyclic amines from complex samples. jfda-online.com
For structural elucidation and characterization, a combination of spectroscopic techniques is indispensable. This includes Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), and high-resolution mass spectrometry (HRMS). researchgate.net
Table 2: Advanced Analytical Techniques for the Characterization of this compound
| Analytical Technique | Application | Key Advantages |
| HPLC-MS/MS | Quantification in biological matrices. | High sensitivity and specificity. nih.govnih.gov |
| Advanced SPE | Sample clean-up and enrichment. | Improved recovery and removal of interferences. nih.gov |
| MMIPs | Selective extraction. | High selectivity for the target analyte. jfda-online.com |
| NMR Spectroscopy | Structural elucidation. | Provides detailed information about the molecular structure. researchgate.net |
| HRMS | Accurate mass determination. | Confirms the elemental composition of the compound. researchgate.net |
Integration into Systems Biology Approaches
Systems biology offers a holistic approach to understanding the effects of a drug on a biological system by integrating data from various '-omics' platforms (genomics, proteomics, metabolomics). frontiersin.org Future research on this compound would greatly benefit from its integration into systems biology frameworks to elucidate its mechanism of action and predict its broader physiological effects.
By combining in vitro and in vivo experimental data with computational modeling, systems biology can help to identify the primary targets of a compound, as well as its off-target effects. miamioh.edu This is particularly relevant for pyrimidine derivatives, which are known to often interact with multiple targets. uniroma1.it A systems-level understanding can aid in the design of more selective compounds and in the prediction of potential toxicities.
Furthermore, systems biology can be instrumental in identifying biomarkers that can predict a patient's response to a particular drug. frontiersin.org This is a cornerstone of precision medicine, where treatments are tailored to the individual characteristics of each patient. For this compound, a systems biology approach could help to identify patient populations that are most likely to benefit from its therapeutic effects.
The application of systems biology can also facilitate the discovery of novel drug combinations. By understanding the complex network of interactions that a drug perturbs, it is possible to identify other nodes in the network that can be targeted to achieve a synergistic therapeutic effect. frontiersin.org
Computational Design of Advanced Derivatives
Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, are powerful tools in modern drug discovery. researchgate.netnih.govresearchgate.net These in silico approaches can be used to design advanced derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.
Molecular docking studies can be used to predict the binding mode of this compound to its potential biological targets. researchgate.net This information can then be used to design modifications to the molecule that are predicted to enhance its binding affinity. For example, if a specific hydrogen bond is identified as being crucial for binding, derivatives can be designed that strengthen this interaction.
QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This can help to identify the key structural features that are responsible for the desired activity and guide the design of new, more potent derivatives.
MD simulations provide insights into the dynamic behavior of a drug-target complex over time. nih.gov This can help to assess the stability of the binding and identify any conformational changes that may occur upon binding. Such information is valuable for optimizing the design of a drug candidate.
By combining these computational approaches, it is possible to create a virtual library of advanced derivatives of this compound. These virtual compounds can then be screened for their predicted activity and properties, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. nih.gov
Q & A
Q. What are the common synthetic routes for 6-(Butan-2-yl)pyrimidin-4-amine, and what factors influence reaction yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:
Core Pyrimidine Formation : Reacting 4,6-dichloropyrimidine with butan-2-ylamine under alkaline conditions (e.g., NaHCO₃ in DMF) at 60–80°C for 12–24 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.
Critical Factors :
- Temperature : Excessive heat (>90°C) leads to side products like N-alkylated derivatives.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of butan-2-ylamine.
- Stoichiometry : A 1:1.2 molar ratio of dichloropyrimidine to amine minimizes unreacted starting material.
Q. Table 1: Synthetic Optimization
| Parameter | Optimal Condition | Yield Range | Purity |
|---|---|---|---|
| Temperature | 70°C | 65–78% | 92–97% |
| Solvent | DMF | 70–82% | 95% |
| Reaction Time | 18 hours | 75% | 96% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution pattern:
- Pyrimidine C4-amine proton at δ 6.8–7.2 ppm (d, J = 5 Hz) .
- Butan-2-yl methyl groups at δ 1.0–1.2 ppm (doublet) and δ 1.5–1.7 ppm (septet) .
- IR Spectroscopy : N-H stretching (3300–3400 cm⁻¹) and C=N absorption (1650–1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 166.1) confirms molecular weight.
- HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm ensures purity >98% .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
Methodological Answer:
- Solubility :
- High in DMSO (>50 mg/mL), moderate in ethanol (~15 mg/mL), low in water (<1 mg/mL).
- Use sonication (30 min) for dissolution in aqueous buffers with 10% DMSO .
- Stability :
- Store at –20°C under argon; degas solutions to prevent oxidation.
- Decomposes at >150°C (TGA data) .
Advanced Research Questions
Q. How can X-ray crystallography techniques using SHELX software determine the molecular structure and conformation of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve twinning with SHELXD (dual-space methods) .
- Refinement : SHELXL for anisotropic displacement parameters. Key metrics:
- R-factor < 5% for high-resolution (<1.0 Å) data.
- Hydrogen bonding: N–H⋯N interactions stabilize the pyrimidine core (distance: 2.8–3.0 Å) .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |
| R-factor | 0.040 |
| Twinning Fraction | 0.32 (if present) |
Q. What strategies resolve contradictions in biological activity data observed for this compound across different assay systems?
Methodological Answer:
- Assay Optimization :
- Kinase Inhibition : Use ATP concentration gradients (1–10 µM) to identify competitive binding .
- Cell-Based Assays : Normalize cytotoxicity (MTT assay) against primary cell lines (e.g., HEK293 vs. HeLa).
- Data Discrepancy Analysis :
- pH Effects : Activity drops at pH >8 due to amine deprotonation (pKa ~7.5) .
- Metabolic Stability : Incubate with liver microsomes (CYP3A4 inhibitors) to assess degradation half-life .
Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Docking Studies : AutoDock Vina with CDK2 (PDB: 1HCL) identifies binding poses (ΔG < –8 kcal/mol) .
- QM/MM Simulations : Gaussian09 (B3LYP/6-31G*) calculates charge distribution on the pyrimidine ring .
- MD Simulations : GROMACS (CHARMM36 force field) models ligand-protein stability over 100 ns trajectories .
Q. Table 3: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ |
|---|---|---|
| CDK2 | –9.2 | 1.8 µM |
| EGFR | –7.5 | >10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
